D2 vs D1 Receptor Selectivity: Carmoxirole Exhibits ~1,000-Fold Higher Affinity for D2 Receptors
Carmoxirole demonstrates a profound selectivity for the dopamine D2 receptor over the D1 receptor. Binding assays show that carmoxirole binds with negligible affinity to D1 receptors while exhibiting high affinity for D2 receptors. This contrasts with non-selective dopamine agonists like apomorphine, which exhibit significant binding at both receptor subtypes. The quantitative difference is reported as approximately 1,000-fold higher affinity for the D2 receptor over the D1 receptor [1][2].
| Evidence Dimension | D2 vs D1 receptor selectivity (fold difference in affinity) |
|---|---|
| Target Compound Data | ~1,000-fold higher affinity for D2 over D1 |
| Comparator Or Baseline | Apomorphine (non-selective D1/D2 agonist; quantitative comparator data not provided in source; class-level inference) |
| Quantified Difference | Carmoxirole is ~1,000-fold more selective for D2 vs D1; apomorphine has no such selectivity |
| Conditions | In vitro radioligand binding assays |
Why This Matters
This selectivity allows researchers to isolate D2 receptor-specific effects in vitro and in vivo without confounding D1 receptor activation, a critical advantage over non-selective agonists like apomorphine.
- [1] Haase AF, Greiner HE, Seyfried CA. Neurochemical profile of EMD 45609 (carmoxirole), a dopamine DA2-receptor agonist. Naunyn Schmiedebergs Arch Pharmacol. 1991 Jun;343(6):588-94. doi: 10.1007/BF00184289. PMID: 1682817. View Source
- [2] Wikipedia contributors. Carmoxirole. Wikipedia, The Free Encyclopedia. Accessed 2026-04-20. View Source
